2-Amino-5-formylthiazole
Overview
Description
2-Amino-5-formylthiazole is an organic compound with the molecular formula C₄H₄N₂OS. It is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is known for its crystalline form, which ranges from colorless to slightly yellow. It is sparingly soluble in water but soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Scientific Research Applications
2-Amino-5-formylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Derivatives of this compound have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo linkages.
Safety and Hazards
The safety and hazards associated with 2-Amino-5-formylthiazole include being harmful if swallowed, causing skin irritation, potentially causing an allergic skin reaction, and causing serious eye irritation .
Relevant Papers The relevant papers retrieved discuss the synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties , and the design, synthesis, and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-5-formylthiazole are Phosphodiesterase type 5 (PDE5) and Cyclooxygenase-1/2 (COX-1/COX-2) . PDE5 is an enzyme that regulates blood flow by affecting the intracellular concentration of cyclic guanosine monophosphate (cGMP). COX-1 and COX-2 are enzymes involved in the inflammatory response, producing prostaglandins that promote inflammation, pain, and fever .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to have a complete inhibitory effect on PDE5 . This inhibition leads to an increase in cGMP levels, which in turn leads to smooth muscle relaxation and increased blood flow . On the other hand, it also inhibits COX-1 and COX-2 activity, thereby reducing the production of prostaglandins and mitigating inflammation .
Biochemical Pathways
The inhibition of PDE5 by this compound leads to an increase in cGMP levels. This increase activates protein kinase G (PKG), which plays a crucial role in several neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis . The inhibition of COX-1 and COX-2 reduces the production of prostaglandins, thereby mitigating inflammation .
Result of Action
The inhibition of PDE5 by this compound can lead to smooth muscle relaxation and increased blood flow, which may have therapeutic implications in conditions like erectile dysfunction . The inhibition of COX-1 and COX-2 can reduce inflammation, which may be beneficial in conditions characterized by chronic inflammation .
Biochemical Analysis
Biochemical Properties
2-Amino-5-formylthiazole has been found to interact with enzymes such as phosphodiesterase type 5 (PDE5) and COX-1/COX-2 . These interactions are crucial in biochemical reactions, with the compound acting as a regulator for these enzymes .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a regulator of PDE5 and COX-1/COX-2 enzymes . These enzymes play a significant role in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as PDE5 and COX-1/COX-2 enzymes . This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The compound’s interactions with PDE5 and COX-1/COX-2 enzymes suggest it may be involved in pathways related to these enzymes .
Transport and Distribution
Its interactions with PDE5 and COX-1/COX-2 enzymes suggest it may be transported to sites where these enzymes are active .
Subcellular Localization
Given its interactions with PDE5 and COX-1/COX-2 enzymes, it may be localized to areas within the cell where these enzymes are active .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-formylthiazole typically involves the reaction of bromomalonaldehyde with thiourea. This reaction is carried out in the substantial absence of acids or bases to form the hydrobromide salt of this compound, which is then treated with a base to yield the free amine . The reaction conditions are generally mild, and the process can be conducted at ambient or slightly elevated temperatures, often in a nitrogen atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-formylthiazole undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 2-Amino-5-thiazolecarboxylic acid.
Reduction: 2-Amino-5-hydroxymethylthiazole.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Comparison with Similar Compounds
- 2-Amino-4-methylthiazole
- 2-Amino-5-thiazolecarboxaldehyde
- 2-Amino-5-bromothiazole
Comparison: 2-Amino-5-formylthiazole is unique due to its formyl group, which provides distinct reactivity compared to other similar compounds. For instance, 2-Amino-4-methylthiazole lacks the aldehyde functionality, making it less reactive in certain oxidation and reduction reactions. The presence of the formyl group in this compound allows for a broader range of chemical transformations and applications in synthetic chemistry .
Properties
IUPAC Name |
2-amino-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKMBJCDAXLMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372252 | |
Record name | 2-Amino-5-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-61-8 | |
Record name | 2-Amino-5-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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